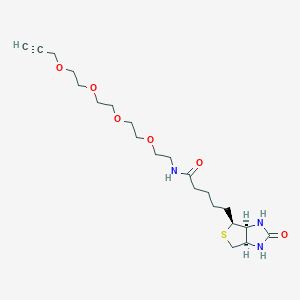

(3aS,4S,6aR)-Biotin-PEG4-Alkyne

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35N3O6S/c1-2-8-27-10-12-29-14-15-30-13-11-28-9-7-22-19(25)6-4-3-5-18-20-17(16-31-18)23-21(26)24-20/h1,17-18,20H,3-16H2,(H,22,25)(H2,23,24,26)/t17-,18-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMJWNZZFUDLKQ-BJLQDIEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601109744 | |

| Record name | (3aS,4S,6aR)-Hexahydro-2-oxo-N-3,6,9,12-tetraoxapentadec-14-yn-1-yl-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601109744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262681-31-1 | |

| Record name | (3aS,4S,6aR)-Hexahydro-2-oxo-N-3,6,9,12-tetraoxapentadec-14-yn-1-yl-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1262681-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3aS,4S,6aR)-Hexahydro-2-oxo-N-3,6,9,12-tetraoxapentadec-14-yn-1-yl-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601109744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3aS,4S,6aR)-Biotin-PEG4-Alkyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3aS,4S,6aR)-Biotin-PEG4-Alkyne is a versatile, non-cleavable biotinylation reagent extensively utilized in biological research and drug development. This guide provides a comprehensive overview of its chemical properties, core applications, and detailed experimental protocols. The molecule features a biotin (B1667282) moiety for high-affinity binding to streptavidin, a terminal alkyne group for covalent ligation via click chemistry, and a hydrophilic tetraethylene glycol (PEG4) spacer. This unique structure enables the specific and efficient labeling of a wide range of biomolecules, facilitating their detection, purification, and functional analysis. Key applications include the biotinylation of proteins and cell surfaces, as well as its use as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Concepts and Chemical Properties

This compound is an alkyne-activated biotinylation reagent designed for copper-catalyzed click chemistry.[1][2] The terminal alkyne group reacts specifically with azide-functionalized molecules to form a stable triazole linkage. The molecule's structure is comprised of three key functional components:

-

Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin, enabling robust and specific detection and purification of labeled biomolecules.

-

PEG4 Spacer: A hydrophilic tetraethylene glycol linker that enhances the aqueous solubility of the reagent and the resulting conjugate.[3][4] This flexible spacer also minimizes steric hindrance between the biotin and the conjugated biomolecule, ensuring efficient binding to streptavidin.[5]

-

Terminal Alkyne: A reactive group that participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click" reaction.[2]

Quantitative Data Summary

The following tables summarize the key physicochemical properties of this compound, compiled from various suppliers.

Table 1: Chemical and Physical Properties

| Property | Value | References |

| Molecular Formula | C₂₁H₃₅N₃O₆S | [1][4] |

| Molecular Weight | 457.58 g/mol | [1][6] |

| Appearance | White to grey amorphous solid | [1][5] |

| Purity | >95% (typically analyzed by HPLC) | [1][4] |

| Melting Point | 55-64 °C |

Table 2: Solubility and Storage

| Property | Value | References |

| Solubility | DMSO, DMF, Methanol, Water | [1][4] |

| Storage Conditions | -20°C, desiccated | [1][4] |

| Shipping Conditions | Ambient temperature | [1][5] |

Key Applications and Experimental Protocols

The primary application of this compound is the biotinylation of azide-modified biomolecules through click chemistry. This enables a wide range of downstream applications, including affinity purification, western blotting, and fluorescence imaging.

Protein Biotinylation via Click Chemistry

This protocol describes the biotinylation of a purified protein that has been pre-functionalized with an azide (B81097) group.

Materials:

-

Azide-functionalized protein (1-5 mg/mL in a suitable buffer, e.g., PBS, pH 7.4)

-

This compound

-

DMSO (anhydrous)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Sodium ascorbate (B8700270)

-

Desalting column or dialysis cassette

Protocol:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO.

-

Freshly prepare a 1 M stock solution of sodium ascorbate in water.

-

-

Biotinylation Reaction:

-

In a microcentrifuge tube, combine the azide-functionalized protein with a 1.5 to 5-fold molar excess of the Biotin-PEG4-Alkyne stock solution. The optimal ratio may need to be determined empirically.

-

Add the copper catalyst premix: combine the CuSO₄ stock solution and the THPTA/TBTA stock solution in a 1:2 molar ratio and incubate for 5 minutes at room temperature.

-

Add the copper catalyst premix to the protein-alkyne mixture to a final copper concentration of 1 mM.

-

Initiate the click reaction by adding the sodium ascorbate stock solution to a final concentration of 5 mM.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

-

Purification:

-

Remove the excess, unreacted Biotin-PEG4-Alkyne and other reaction components from the biotinylated protein using a desalting spin column or by dialysis against the desired storage buffer.

-

Cell Surface Labeling

This protocol describes a two-step approach for labeling cell surface glycans. First, an azide-modified sugar is metabolically incorporated into the cell surface glycans, followed by reaction with Biotin-PEG4-Alkyne.

Materials:

-

Cultured cells

-

Cell culture medium

-

Azide-modified sugar (e.g., Ac₄ManNAz)

-

This compound

-

PBS (phosphate-buffered saline)

-

Streptavidin-conjugated fluorophore for detection

Protocol:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Incubate the cells with an azide-modified sugar (e.g., 25-50 µM Ac₄ManNAz) in the cell culture medium for 24-48 hours to allow for metabolic incorporation.

-

-

Biotinylation:

-

Wash the cells three times with ice-cold PBS to remove unincorporated azide-sugar.

-

Prepare a fresh labeling solution containing 50-100 µM Biotin-PEG4-Alkyne, 1 mM CuSO₄, 2 mM THPTA/TBTA, and 5 mM sodium ascorbate in PBS.

-

Incubate the cells with the labeling solution for 30-60 minutes at room temperature. For live-cell imaging, performing this step at 4°C can reduce internalization of the label.

-

-

Washing and Detection:

-

Wash the cells three times with ice-cold PBS to remove unreacted labeling reagents.

-

The biotinylated cells are now ready for downstream applications, such as incubation with a streptavidin-conjugated fluorophore for analysis by flow cytometry or fluorescence microscopy.

-

PROTAC Synthesis

This compound can serve as a versatile linker in the synthesis of PROTACs.[7][8] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[1][3] The synthesis of a PROTAC using this linker typically involves a multi-step process where the biotin-PEG4-alkyne is sequentially conjugated to a ligand for the target protein and a ligand for an E3 ligase, often utilizing click chemistry for one of the conjugation steps.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 2. PROTACs and Molecular Glues [astrazeneca.com]

- 3. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 4. Overview of The Development of PROTACs | Biopharma PEG [biochempeg.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. interchim.fr [interchim.fr]

An In-depth Technical Guide to (3aS,4S,6aR)-Biotin-PEG4-Alkyne: Structure, Properties, and Applications

For researchers, scientists, and drug development professionals, (3aS,4S,6aR)-Biotin-PEG4-Alkyne is a key reagent in the field of bioconjugation and chemical biology. This technical guide provides a comprehensive overview of its structure, properties, and its application in advanced life science research.

Core Structure and Properties

This compound is a biotinylation reagent that features a terminal alkyne group, enabling its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. The molecule consists of three key components: a biotin (B1667282) moiety for high-affinity binding to streptavidin or avidin, a tetraethylene glycol (PEG4) spacer, and a terminal alkyne for covalent ligation to azide-modified molecules. The hydrophilic PEG4 spacer enhances solubility in aqueous solutions and provides a flexible linker that minimizes steric hindrance during the binding of the biotin group to streptavidin or avidin.[1][2]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₂₁H₃₅N₃O₆S | [3] |

| Molecular Weight | 457.58 g/mol | [3] |

| CAS Number | 1262681-31-1 | [3] |

| Appearance | White to grey amorphous solid | [3] |

| Purity | >95% (HPLC) | [3] |

| Solubility | Soluble in DMSO, DMF, and MeOH | [3] |

| Storage Conditions | Store at -20°C, desiccated | [3] |

Applications in Research and Drug Development

The primary application of this compound is the biotinylation of azide-containing molecules or biomolecules through the highly efficient and specific copper-catalyzed click chemistry reaction. This enables the subsequent detection, purification, and analysis of the labeled biomolecules.

Experimental Protocol: Biotinylation of Azide-Modified Proteins

This protocol outlines a general procedure for the biotinylation of a protein containing an azide (B81097) group using this compound.

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium Ascorbate (B8700270)

-

Desalting column or dialysis cassette for purification

Stock Solutions:

-

Biotin-PEG4-Alkyne (10 mM): Dissolve the appropriate amount of this compound in DMSO.

-

Copper(II) Sulfate (20 mM): Dissolve CuSO₄ in deionized water.

-

THPTA (100 mM): Dissolve THPTA in deionized water.

-

Sodium Ascorbate (100 mM): Prepare fresh by dissolving sodium ascorbate in deionized water immediately before use.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, dilute the azide-modified protein to a final concentration of 10-100 µM in the reaction buffer.

-

Add the Biotin-PEG4-Alkyne stock solution to achieve a final concentration of 100-500 µM.

-

Add the THPTA stock solution to a final concentration of 250-1250 µM.

-

Add the CuSO₄ stock solution to a final concentration of 50-250 µM.

-

Initiate the Reaction: Add the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM. Gently mix the reaction.[4]

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[4] For sensitive proteins, the reaction can be performed at 4°C for a longer duration.

-

Purification: Remove excess reagents by using a desalting column or by dialysis against a suitable buffer.[4]

-

Verification: Confirm the biotinylation of the protein using methods such as a Western blot with streptavidin-HRP or mass spectrometry.[4]

Visualizing Experimental Workflows

The following diagrams illustrate common experimental workflows that utilize this compound.

Stability and Kinetics

While specific quantitative data on the pH stability and reaction kinetics of this compound are not extensively published, general principles of click chemistry and the stability of related compounds provide valuable insights. The copper(I)-catalyzed azide-alkyne cycloaddition is known to be efficient over a broad pH range, typically between 4 and 11.[5] The reaction is generally rapid, often reaching completion within 15-60 minutes at room temperature.[6] The stability of the alkyne group is generally high under standard bioconjugation conditions, though prolonged exposure to harsh acidic or basic conditions should be avoided. For optimal performance, it is recommended to use freshly prepared solutions of the reducing agent, sodium ascorbate, as it is susceptible to oxidation.[7]

References

An In-depth Technical Guide to Biotin-PEG4-Alkyne: A Versatile Tool for Chemical Biology and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG4-Alkyne is a heterobifunctional chemical probe that has become an indispensable tool in modern chemical biology, proteomics, and drug discovery. This molecule ingeniously combines three key functional components: a high-affinity biotin (B1667282) tag, a hydrophilic tetraethylene glycol (PEG4) spacer, and a reactive terminal alkyne group. This unique architecture enables the specific and efficient labeling of azide-modified biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The incorporated biotin moiety serves as a powerful handle for the subsequent detection, enrichment, and purification of labeled targets via its strong and specific interaction with streptavidin. This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with Biotin-PEG4-Alkyne, empowering researchers to effectively harness its capabilities in their scientific endeavors.

Core Properties of Biotin-PEG4-Alkyne

A clear understanding of the physicochemical properties of Biotin-PEG4-Alkyne is essential for its successful application in experimental settings. The following table summarizes its key quantitative data.

| Property | Value | Source(s) |

| CAS Number | 1458576-00-5 (most common), 1262681-31-1 | [1] |

| Molecular Weight | 457.59 g/mol | [2] |

| Chemical Formula | C₂₁H₃₅N₃O₆S | [2] |

| Purity | Typically >95% | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, DMF, and water. | [1] |

| Storage Conditions | Store at -20°C for long-term use. | [1] |

Key Applications in Research and Drug Development

The versatility of Biotin-PEG4-Alkyne has led to its widespread adoption in a multitude of research applications, particularly in the fields of proteomics and drug development.

Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy used to identify and characterize the active state of enzymes within complex biological systems. In a typical ABPP workflow, an activity-based probe (ABP) containing a reactive group and a reporter tag is used to covalently label active enzymes. Biotin-PEG4-Alkyne is frequently employed as a reporter tag in a two-step ABPP approach. First, an ABP with an alkyne handle is introduced to a proteome, where it selectively labels active enzymes. Subsequently, Biotin-PEG4-Alkyne is "clicked" onto the alkyne-modified enzymes, enabling their enrichment using streptavidin-coated beads for subsequent identification and quantification by mass spectrometry.

PROTACs and Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. Biotin-PEG4-Alkyne serves as a valuable tool in the development and characterization of PROTACs. It can be used to synthesize biotinylated PROTACs, which are instrumental for in vitro studies such as pull-down assays to confirm the formation of the ternary complex between the PROTAC, the target protein, and the E3 ligase.

Bioconjugation and Labeling

The alkyne group of Biotin-PEG4-Alkyne allows for its facile conjugation to any azide-modified biomolecule, including proteins, nucleic acids, and glycans. This enables researchers to specifically biotinylate molecules of interest for various downstream applications, such as:

-

Pull-down assays: To identify binding partners of a protein of interest.

-

Immunoassays: For the detection and quantification of biomolecules.

-

Cellular imaging: To visualize the localization of biomolecules within cells.

Experimental Protocols

This section provides detailed methodologies for two key experiments utilizing Biotin-PEG4-Alkyne: Copper-Catalyzed Click Chemistry and Biotin Pull-Down Assay.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general procedure for labeling an azide-modified protein with Biotin-PEG4-Alkyne.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Biotin-PEG4-Alkyne

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate (B8700270)

-

Deionized water

Procedure:

-

Prepare Stock Solutions:

-

Biotin-PEG4-Alkyne: Prepare a 10 mM stock solution in DMSO.

-

CuSO₄: Prepare a 50 mM stock solution in deionized water.

-

THPTA: Prepare a 250 mM stock solution in deionized water.

-

Sodium Ascorbate: Prepare a 500 mM stock solution in deionized water immediately before use.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 mg/mL.

-

Add Biotin-PEG4-Alkyne to a final concentration of 100-500 µM (a 10- to 50-fold molar excess over the protein).

-

-

Catalyst Preparation:

-

In a separate tube, prepare the copper(I) catalyst by mixing CuSO₄ and THPTA in a 1:5 molar ratio. For a final reaction volume of 1 mL, mix 2 µL of 50 mM CuSO₄ with 2 µL of 250 mM THPTA. Let the mixture stand for 1-2 minutes.

-

-

Initiate the Click Reaction:

-

Add the freshly prepared sodium ascorbate solution to the protein-alkyne mixture to a final concentration of 5 mM.

-

Immediately add the pre-mixed copper(I) catalyst to the reaction mixture.

-

-

Incubation:

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.

-

-

Purification:

-

Remove excess reagents and byproducts by size-exclusion chromatography, dialysis, or buffer exchange.

-

Protocol 2: Biotin Pull-Down Assay

This protocol describes the enrichment of a biotinylated protein and its interacting partners from a cell lysate.

Materials:

-

Biotinylated protein sample (from Protocol 1) or cell lysate containing a biotinylated protein.

-

Streptavidin-coated magnetic beads

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Wash buffer 1 (e.g., PBS with 0.1% Tween-20)

-

Wash buffer 2 (e.g., High-salt PBS with 500 mM NaCl)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

-

Magnetic rack

Procedure:

-

Bead Preparation:

-

Resuspend the streptavidin-coated magnetic beads and transfer the desired amount to a new tube.

-

Place the tube on a magnetic rack to pellet the beads and discard the supernatant.

-

Wash the beads three times with lysis buffer.

-

-

Binding:

-

Add the biotinylated protein sample or cell lysate to the washed beads.

-

Incubate for 1-2 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads on the magnetic rack and discard the supernatant.

-

Wash the beads three times with 1 mL of Wash buffer 1.

-

Wash the beads twice with 1 mL of Wash buffer 2.

-

Wash the beads once more with 1 mL of Wash buffer 1.

-

-

Elution:

-

After the final wash, remove all residual buffer.

-

Add 50 µL of elution buffer to the beads.

-

Boil the sample at 95-100°C for 5-10 minutes.

-

Pellet the beads on the magnetic rack and carefully collect the supernatant containing the eluted proteins.

-

-

Analysis:

-

The eluted proteins can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

-

Mandatory Visualizations

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key processes where Biotin-PEG4-Alkyne is a critical component.

Caption: Mechanism of PROTAC-mediated protein degradation.

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

Conclusion

Biotin-PEG4-Alkyne stands as a testament to the power of chemical innovation in advancing biological research. Its well-defined structure and predictable reactivity make it a robust and reliable tool for a wide array of applications, from fundamental studies of protein function to the development of novel therapeutic modalities. By providing a standardized means of biotinylating azide-modified molecules, this reagent facilitates the sensitive detection and efficient isolation of targets from complex biological mixtures. As research continues to push the boundaries of our understanding of complex biological systems, the utility of versatile chemical probes like Biotin-PEG4-Alkyne will undoubtedly continue to grow, enabling new discoveries and therapeutic breakthroughs.

References

A Technical Guide to Biotin-PEG4-Alkyne: Solubility and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the solubility characteristics of Biotin-PEG4-Alkyne and its application in advanced life science research. Designed for professionals in chemical biology, proteomics, and drug development, this document offers quantitative solubility data, detailed experimental protocols, and logical workflow diagrams to facilitate the effective use of this versatile reagent.

Core Concepts: Biotin-PEG4-Alkyne in Modern Research

Biotin-PEG4-Alkyne is a key reagent in the field of bioconjugation, merging the high-affinity interaction of biotin (B1667282) and streptavidin with the precision of "click chemistry". The molecule consists of three primary components: a biotin moiety for detection and purification, a terminal alkyne group for covalent reaction with azide-functionalized molecules, and a hydrophilic tetraethylene glycol (PEG4) spacer. This PEG linker is crucial as it not only enhances the aqueous solubility of the molecule but also provides a flexible connection that minimizes steric hindrance during binding to avidin (B1170675) or streptavidin proteins.[1][2]

The primary application of Biotin-PEG4-Alkyne lies in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction enables the stable and specific ligation of the biotin probe to a wide array of azide-modified biomolecules, including proteins, nucleic acids, and glycans.

Solubility Profile

The solubility of Biotin-PEG4-Alkyne is a critical parameter for its effective use in experimental settings. The following tables summarize its solubility in a common organic solvent and aqueous buffers.

Organic Solvent Solubility

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 | 218.54 | Sonication may be required to achieve full dissolution. Use of hygroscopic DMSO can impact solubility.[3] |

Aqueous Buffer Solubility

While specific quantitative data for the solubility of Biotin-PEG4-Alkyne in aqueous buffers is not extensively published, its hydrophilic PEG4 linker confers good water solubility.[4] For practical purposes, stock solutions are typically prepared in an organic solvent like DMSO and then diluted into the desired aqueous buffer. Based on protocols for similar biotin-PEG-alkyne reagents, working concentrations in aqueous buffers such as Phosphate-Buffered Saline (PBS) are achievable in the micromolar range. For instance, a related compound, Biotin-PEG4-MeTz, is prepared in PBS at concentrations of 50-100 µM for cell labeling experiments. This suggests a comparable, if not greater, solubility for Biotin-PEG4-Alkyne due to the generally higher hydrophilicity of alkynes compared to methyltetrazines.

| Buffer Type | Estimated Soluble Concentration Range | Notes |

| PBS (pH 7.4) | >100 µM | It is recommended to first dissolve the compound in a water-miscible organic solvent (e.g., DMSO) before dilution in the aqueous buffer to the final working concentration to avoid precipitation. |

Experimental Protocols

The following section details a common experimental workflow utilizing Biotin-PEG4-Alkyne: Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) for the analysis of newly synthesized proteins.

Protocol: BONCAT with Biotin-PEG4-Alkyne for Proteomic Analysis

This protocol outlines the metabolic labeling of newly synthesized proteins in cell culture using the non-canonical amino acid L-azidohomoalanine (AHA), followed by copper-catalyzed click chemistry with Biotin-PEG4-Alkyne and subsequent enrichment for mass spectrometry analysis.

Materials:

-

Cell culture medium

-

L-azidohomoalanine (AHA)

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Biotin-PEG4-Alkyne

-

DMSO (anhydrous)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Streptavidin-agarose beads

-

Wash buffers (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 8 M urea, 100 mM Tris, pH 8.5 with 2% SDS)

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Replace the standard culture medium with a methionine-free medium supplemented with AHA (typically 25-50 µM).

-

Incubate the cells for a desired period (e.g., 4-24 hours) to allow for the incorporation of AHA into newly synthesized proteins.

-

-

Cell Lysis:

-

Harvest the cells and wash them twice with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

-

Click Chemistry Reaction:

-

Prepare a stock solution of Biotin-PEG4-Alkyne in DMSO (e.g., 10 mM).

-

In a microcentrifuge tube, combine the protein lysate (e.g., 1 mg of total protein) with the following reagents to the final concentrations:

-

Biotin-PEG4-Alkyne: 100 µM

-

TCEP: 1 mM

-

TBTA: 100 µM

-

CuSO₄: 1 mM

-

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

-

-

Enrichment of Biotinylated Proteins:

-

Equilibrate streptavidin-agarose beads with the lysis buffer.

-

Add the equilibrated beads to the reaction mixture and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.

-

Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

-

-

Elution and Preparation for Mass Spectrometry:

-

Elute the captured proteins from the beads using an appropriate elution buffer.

-

The eluted proteins can then be processed for downstream analysis, such as trypsin digestion and mass spectrometry-based proteomic identification.

-

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the logical relationships in the experimental design and application of Biotin-PEG4-Alkyne.

Caption: Workflow for BONCAT using Biotin-PEG4-Alkyne.

Caption: Key components of the CuAAC click reaction.

References

An In-depth Technical Guide to the Mechanism of Biotin-Alkyne Copper-Catalyzed Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry," with a specific focus on its application using biotin-alkyne conjugates. This powerful bioconjugation technique has become an indispensable tool in drug discovery, proteomics, and various life science disciplines for its high efficiency, specificity, and biocompatibility.

Introduction to Click Chemistry and Biotinylation

Coined by K. Barry Sharpless, "click chemistry" describes a class of reactions that are modular, wide in scope, high-yielding, and generate only inoffensive byproducts.[1] The quintessential example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][3][4] This reaction joins a terminal alkyne and an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring.

The power of this reaction is significantly enhanced when one of the components is a biotin-alkyne. Biotin (B1667282) serves as a highly specific affinity tag, exhibiting an extraordinarily strong and stable interaction with streptavidin.[] This allows for the efficient enrichment, purification, and detection of biotinylated molecules from complex biological mixtures, a cornerstone of modern proteomics and drug target identification.[6]

The Core Mechanism: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction represents a massive acceleration over the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition, boasting a rate increase of up to 10⁸.[7] Unlike the thermal reaction, which yields a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed process is highly regioselective, exclusively producing the 1,4-disubstituted triazole product.[2][4]

The reaction proceeds via a multi-step catalytic cycle involving a terminal alkyne (e.g., biotin-alkyne), an azide, and the active Cu(I) catalyst.

Catalyst Generation: The active Cu(I) catalyst is typically generated in situ. While Cu(I) salts can be used, they are prone to oxidation. A more common and robust method involves the reduction of a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a mild reducing agent like sodium ascorbate (B8700270).[2][7][8] This ensures a steady and low concentration of the active Cu(I) species throughout the reaction.

The Catalytic Cycle: Based on density functional theory (DFT) calculations and extensive experimental data, the mechanism is understood to proceed as follows:[7][9]

-

Copper-Acetylide Formation: The catalytic cycle begins with the coordination of the Cu(I) ion to the terminal alkyne of the biotin-alkyne molecule, forming a copper-acetylide intermediate.[3][7] Some evidence suggests the involvement of a dicopper species that may further activate the alkyne.[7]

-

Azide Coordination: The azide-containing molecule then coordinates to the copper-acetylide complex. This step lowers the activation barrier and brings the two reactive partners into the correct orientation for cycloaddition.[2][9]

-

Cycloaddition and Metallacycle Formation: A concerted, yet stepwise from the perspective of the reactants, cycloaddition occurs.[9] This step involves the nucleophilic attack of the azide onto the activated alkyne, leading to the formation of a six-membered copper metallacycle intermediate.[][7]

-

Ring Contraction and Protonolysis: The unstable metallacycle rapidly rearranges and contracts into a more stable triazolyl-copper derivative.[7] Subsequent protonolysis, typically from a water or alcohol molecule in the solvent, cleaves the copper-triazole bond. This step releases the final 1,4-disubstituted triazole product (the biotin-conjugate) and regenerates the active Cu(I) catalyst, allowing it to re-enter the catalytic cycle.[][7]

Data Presentation: Reaction Parameters and Efficiency

The efficiency of the biotin-alkyne click reaction is influenced by several factors, including reagent concentrations and the choice of bioorthogonal strategy.

Table 1: Typical Reaction Conditions for Protein Labeling

This table summarizes common starting conditions for labeling alkyne-modified proteins with biotin-azide in a biological sample. Concentrations should be optimized for specific applications.

| Component | Stock Solution | Final Concentration | Purpose | Reference |

| Alkyne-Protein | 1-10 mg/mL in PBS | ~1-50 µM | Target biomolecule | [10] |

| Biotin-Azide | 10 mM in DMSO | 100-200 µM | Biotin affinity tag | [6][10] |

| Copper(II) Sulfate | 100 mM in H₂O | 0.1-1 mM | Catalyst precursor | [10][11] |

| Ligand (e.g., THPTA) | 200 mM in H₂O | 0.5-5 mM | Stabilizes Cu(I), accelerates reaction | [8][10] |

| Sodium Ascorbate | 100 mM in H₂O (Fresh) | 1-5 mM | Reducing agent, generates Cu(I) | [8][10] |

| Incubation | - | 1-2 hours at RT | Reaction time | [6][10] |

Table 2: Comparative Efficiency in Proteomics

CuAAC is often compared to strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction. While SPAAC avoids copper toxicity, CuAAC can be more efficient for in vitro applications like proteomic sample preparation.

| Click Method | Labeling Reagent | Number of Proteins Identified | Overlapping Proteins | Reference |

| CuAAC | Biotin-Diazo-Alkyne | 229 | 114 | [12] |

| SPAAC | Biotin-DIBO-Alkyne | 188 | 114 | [12] |

These results suggest that for in vitro proteomic analysis where copper is permissible, CuAAC can lead to the identification of a greater number of proteins.[12]

Experimental Protocols

Protocol 1: General Labeling of an Alkyne-Modified Protein with Biotin-Azide

This protocol provides a step-by-step method for the biotinylation of a protein that has been previously modified to contain a terminal alkyne group.[10][13]

A. Reagent Preparation:

-

Alkyne-modified Protein: Prepare the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

-

Biotin-Azide Stock (10 mM): Dissolve the appropriate amount of biotin-azide in DMSO. Store at -20°C.

-

CuSO₄ Stock (100 mM): Dissolve copper(II) sulfate in deionized water. Store at room temperature.

-

Ligand Stock (e.g., 200 mM THPTA): Dissolve the ligand in deionized water. Store at room temperature.

-

Sodium Ascorbate Stock (100 mM): Prepare this solution fresh immediately before use by dissolving sodium ascorbate in deionized water.

B. Reaction Procedure:

-

In a microcentrifuge tube, add the alkyne-modified protein solution.

-

Add the biotin-azide stock solution to the desired final concentration (e.g., 100 µM).

-

Add the ligand stock solution (e.g., to 1 mM).

-

Add the CuSO₄ stock solution (e.g., to 0.5 mM). Vortex gently to mix.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (e.g., to 2.5 mM).

-

Incubate the reaction at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.[10]

C. Purification and Verification:

-

Purification: Remove excess reagents and the copper catalyst using size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis against a suitable buffer.[10]

-

Verification: Confirm successful biotinylation via:

Application Workflow: Target Identification in Drug Development

A primary application of biotin-alkyne click chemistry is the identification of protein targets for a small molecule drug candidate.[1][6] This is a crucial step in understanding a drug's mechanism of action and potential off-target effects.

The Workflow:

-

Probe Synthesis & Cell Labeling: A small molecule of interest is synthesized with a terminal alkyne handle. This "probe" is then incubated with live cells or a cell lysate, where it covalently binds to its protein targets.[1][6]

-

Lysis & Click Reaction: The cells are lysed to release all proteins. The cell lysate, now containing alkyne-labeled target proteins, is subjected to the CuAAC reaction with an azide-functionalized biotin tag (e.g., Biotin-PEG-Azide). This selectively attaches biotin to the probe.[6][14]

-

Affinity Enrichment: The lysate is passed over streptavidin-coated affinity beads. The strong biotin-streptavidin interaction captures the biotinylated protein targets, while all other proteins are washed away.[6][14]

-

Elution and Digestion: The enriched proteins are eluted from the beads.

-

Proteomic Analysis: The purified proteins are digested into smaller peptides (typically with trypsin) and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification.[6][14]

References

- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]

- 4. Click chemistry - Wikipedia [en.wikipedia.org]

- 6. A Click Chemistry Approach to Identify Protein Targets of Cancer Chemopreventive Phenethyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Click Chemistry [organic-chemistry.org]

- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: a quantum mechanical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. interchim.fr [interchim.fr]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Core Role of the PEG4 Spacer in Biotinylation Reagents

For Researchers, Scientists, and Drug Development Professionals

This guide explores the critical role of the tetraethylene glycol (PEG4) spacer in biotinylation reagents. We will delve into its impact on reagent solubility, steric hindrance, and overall efficiency in various applications, supported by quantitative data and detailed experimental protocols.

Introduction to Biotinylation and the Importance of Spacers

Biotinylation is the process of attaching biotin (B1667282) to other molecules such as proteins, antibodies, or nucleic acids.[1] This technique leverages the remarkably strong and specific non-covalent interaction between biotin (a small vitamin) and the proteins avidin (B1170675) and streptavidin.[1][] This high-affinity bond is fundamental to numerous biotechnological applications, including detection, purification, and immobilization of biomolecules.[1]

However, direct conjugation of biotin to a large biomolecule can lead to challenges. Steric hindrance, where the bulk of the biomolecule impedes biotin from accessing the binding sites of streptavidin or avidin, can significantly reduce the efficiency of this interaction.[3][4] To overcome this, a spacer arm is incorporated between the biotin molecule and the reactive group that attaches to the target. Polyethylene glycol (PEG) is a widely used spacer due to its advantageous properties.[5]

A PEGylated biotin reagent typically consists of three main components:

-

Biotin Moiety: The functional head that binds with high affinity to streptavidin or avidin.[1]

-

PEG Spacer Arm: A flexible, hydrophilic chain of repeating ethylene (B1197577) glycol units. The length of this arm can be varied for different applications.[1]

-

Reactive Group: A chemical group at the end of the PEG spacer that covalently attaches the reagent to a specific functional group on the target molecule (e.g., primary amines or sulfhydryls).[1]

This guide focuses specifically on the role of the PEG4 spacer, which consists of four repeating ethylene glycol units.

Key Advantages of the PEG4 Spacer

The incorporation of a PEG4 spacer into biotinylation reagents offers several significant advantages that enhance the performance of biotin-based assays.[1][5]

Polyethylene glycol is a highly hydrophilic polymer.[5] The inclusion of a PEG4 spacer imparts this water-loving characteristic to the biotinylation reagent and, subsequently, to the labeled molecule.[6][7] This increased water solubility is crucial for preventing the aggregation of biotinylated proteins, especially antibodies, when stored in solution.[8][9] For instance, in the context of antibody-drug conjugates (ADCs), hydrophilic linkers like PEG are used to reduce the hydrophobicity of cytotoxic drugs, thereby improving the stability and in vivo performance of the ADC.[10][11]

The binding pockets of streptavidin and avidin are located deep within their structures.[4] When biotin is directly attached to a large molecule, these binding sites can be difficult to access. The PEG4 spacer acts as a flexible arm, extending the biotin moiety away from the surface of the labeled molecule.[3][6] This increased distance and flexibility minimize steric hindrance, allowing for more efficient binding to streptavidin.[3][7] While longer PEG chains can provide even greater flexibility, a PEG4 spacer is often sufficient for many applications where the target site is reasonably accessible.[12]

The hydrophilic and flexible nature of the PEG chain can create a "shielding" effect. This helps to reduce non-specific interactions between the biotinylated molecule and other surfaces or proteins, leading to lower background noise and improved signal-to-noise ratios in assays.[12]

PEG is known to be biologically inert and non-immunogenic.[5] PEGylation, the process of attaching PEG chains, can protect the conjugated molecule from degradation and reduce its immunogenicity.[1][13] This "stealth" effect can improve the circulation time of biotinylated molecules in vivo, which is particularly valuable for therapeutic applications and targeted drug delivery.[][14]

Quantitative Data on PEG Spacer Effects

The length of the PEG spacer can significantly influence the properties of the resulting bioconjugate. The following table summarizes key properties of a common PEG4-containing biotinylation reagent.

| Property | Value | Source |

| Molecular Weight (Biotin-PEG4-NHS Ester) | 588.67 g/mol | [7][8] |

| Spacer Arm Length | 29 Å | [8] |

| Solubility (in aqueous solutions) | ~10 mg/mL | [8] |

| XLogP3 | -1.6 | [15] |

Note: The primary advantage of the PEG spacer is not a significant change in the intrinsic binding affinity (Kd) of the biotin-streptavidin interaction, which is already exceptionally high. Instead, it improves the accessibility and effective concentration of biotin for binding, often reflected in a faster association rate (kon) and higher overall binding efficiency in practical applications.[4]

Experimental Protocols

This protocol provides a general guideline for labeling proteins with an amine-reactive PEG4-biotin reagent, such as NHS-PEG4-Biotin.

Materials:

-

Protein solution (1-10 mg/mL in a suitable buffer, e.g., PBS, pH 7.2-8.0)

-

NHS-PEG4-Biotin

-

Anhydrous DMSO or DMF

-

Desalting column (e.g., Zeba™ Spin Desalting Column)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Prepare Protein Sample: Ensure the protein solution is in an amine-free buffer at the optimal pH (7.2-8.0). Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the labeling reaction and should be avoided.

-

Prepare Biotin Reagent: Immediately before use, dissolve the NHS-PEG4-Biotin in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[3] NHS esters are moisture-sensitive and will hydrolyze, so do not prepare stock solutions for storage.[8]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS-PEG4-Biotin to the protein solution. The optimal molar ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.

-

Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, non-reacted biotin reagent using a desalting column according to the manufacturer's instructions. This step is crucial to prevent interference in downstream applications.

-

Determination of Biotin Incorporation (HABA Assay): The level of biotin incorporation can be estimated using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This assay relies on the displacement of HABA from avidin by biotin, which results in a decrease in absorbance at 500 nm.[8]

A key application for water-soluble, membrane-impermeable reagents like NHS-PEG4-Biotin is the specific labeling of proteins on the exterior of living cells.[1][8]

Materials:

-

Adherent or suspension cells

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

NHS-PEG4-Biotin

-

Anhydrous DMSO

-

Ice-cold Quenching Buffer (PBS containing 100 mM glycine or Tris)

-

Lysis buffer

Procedure:

-

Cell Preparation: Wash the cells three times with ice-cold PBS to remove any contaminating proteins from the culture medium.

-

Biotinylation: Incubate the cells with the desired concentration of NHS-PEG4-Biotin (typically 0.1-1.0 mg/mL in PBS) for 30 minutes at 4°C with gentle agitation. Perform all steps on ice to minimize internalization of the labeled proteins.

-

Quenching: Wash the cells once with the ice-cold quenching buffer and then incubate them in the quenching buffer for 15 minutes on ice to stop the reaction.

-

Washing: Wash the cells three times with ice-cold PBS to remove any unreacted biotin reagent.

-

Cell Lysis and Downstream Analysis: The cells can now be lysed, and the biotinylated proteins can be isolated using streptavidin-agarose beads for subsequent analysis (e.g., Western blotting or mass spectrometry).

Visualizing Workflows and Concepts

Caption: General structure of a PEGylated biotin reagent.

Caption: Experimental workflow for cell surface protein labeling.

Caption: PEG4 spacer reduces steric hindrance for efficient binding.

Conclusion

PEGylated biotin reagents, and specifically those with a PEG4 spacer, are powerful tools that significantly enhance traditional biotin-streptavidin systems.[1] By increasing solubility, minimizing steric hindrance, and improving biocompatibility, these reagents enable more efficient and reliable labeling, detection, and purification of biomolecules.[1][12] A thorough understanding of the properties conferred by the PEG4 spacer allows researchers to select the optimal reagent and protocol to achieve their experimental goals, from basic research to advanced drug development.

References

- 1. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. Biotin PEG4 succinimidyl ester | AAT Bioquest [aatbio.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. precisepeg.com [precisepeg.com]

- 14. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]

- 15. Biotin-PEG4-NHS | C25H40N4O10S | CID 51340980 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bioorthogonal Labeling with Biotin Alkyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has revolutionized the study of biomolecules in their native environments. These reactions occur within living systems without interfering with innate biochemical processes.[1][2][3] Among the array of bioorthogonal tools, labeling with biotin (B1667282) alkyne has emerged as a powerful and versatile strategy for the detection, purification, and identification of a wide range of biomolecules, including proteins, glycans, and lipids.[4][5][6] This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and key applications of bioorthogonal labeling with biotin alkyne, with a focus on its utility in research and drug development.

Biotin alkyne is a molecule that incorporates a terminal alkyne group for bioorthogonal reaction and a biotin moiety for highly specific affinity purification using streptavidin or avidin.[7][8][9] The extraordinary binding affinity between biotin and streptavidin is one of the strongest non-covalent interactions known in nature, making it an ideal tool for enriching labeled biomolecules from complex biological samples.[10]

The core of biotin alkyne labeling lies in "click chemistry," a set of reactions that are rapid, specific, and high-yielding.[1][8] Two primary click chemistry reactions are employed for biotin alkyne labeling: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Core Principles and Chemical Reactions

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used method for conjugating an alkyne (present on the biotin probe) with an azide-modified biomolecule.[11][12][] This reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate).[11][14] The reaction proceeds rapidly under mild, aqueous conditions to form a stable triazole linkage.[8][]

While highly efficient, the cytotoxicity of the copper catalyst can be a concern for studies in living cells.[11] To mitigate this, ligands such as tris(hydroxypropyltriazolyl)methylamine (THPTA) are often used to protect cells from copper-induced damage and to accelerate the reaction.[11]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the issue of copper toxicity, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction is a cornerstone of copper-free click chemistry.[7] SPAAC utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DIBO), which reacts spontaneously with an azide (B81097) without the need for a metal catalyst.[7][15][16][] The driving force for this reaction is the release of ring strain in the cyclooctyne upon forming the stable triazole linkage.[7][] The absence of a cytotoxic catalyst makes SPAAC particularly well-suited for labeling biomolecules in living organisms.[7]

Visualization of Key Chemical Reactions

Caption: General workflow of the CuAAC reaction.

Caption: General workflow of the SPAAC reaction.

Applications in Research and Drug Development

Biotin alkyne labeling has a broad range of applications, from fundamental biological research to preclinical drug development.

Proteomics and Post-Translational Modification (PTM) Profiling

A major application of biotin alkyne is in chemical proteomics for the identification and quantification of protein subpopulations.[4][5] This is often achieved by metabolically labeling cells with an azide- or alkyne-modified amino acid analog, followed by click chemistry with a biotin alkyne or biotin azide, respectively.[18] This allows for the specific enrichment and subsequent identification of newly synthesized proteins or proteins with specific post-translational modifications (PTMs) by mass spectrometry.[5][18]

Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) utilizes chemical probes that covalently react with the active sites of specific enzyme families.[4] By incorporating an alkyne handle into the ABPP probe, researchers can use click chemistry to attach a biotin tag, enabling the enrichment and identification of active enzymes in a complex proteome.[19] This is a powerful tool for discovering new enzyme targets and for assessing the selectivity of enzyme inhibitors.[4][19]

Target Identification in Drug Development

Identifying the cellular targets of a bioactive small molecule is a crucial step in drug discovery.[20][] A common strategy involves synthesizing an alkyne-modified analog of the drug candidate. This modified drug can then be introduced to cells or cell lysates, and its protein targets can be "fished out" using biotin azide and streptavidin affinity purification, followed by identification via mass spectrometry.[20][]

Quantitative Data Summary

| Parameter | CuAAC with Biotin Alkyne | SPAAC with Biotin-DIBO-Alkyne | Reference |

| Reaction Rate | ~100 - 1,000 M⁻¹s⁻¹ | ~0.1 - 1.0 M⁻¹s⁻¹ | [22] |

| Catalyst Requirement | Copper(I) | None | [7][11] |

| Cytotoxicity | Potential due to copper | Generally low | [11][] |

| Identified O-GlcNAc Proteins (A549 cells) | 229 | 188 | [23] |

| Overlapping Proteins Identified | 114 | 114 | [23] |

Experimental Protocols

Protocol 1: General Protein Labeling using CuAAC with Biotin Alkyne

This protocol describes the labeling of an azide-modified protein with biotin alkyne via a copper-catalyzed click reaction.

Materials:

-

Azide-modified protein in amine-free buffer (e.g., PBS)

-

Biotin Alkyne (e.g., Biotin-PEG4-Alkyne) stock solution (10 mM in DMSO)

-

Copper(II) Sulfate (CuSO₄) stock solution (50 mM in water)

-

THPTA ligand stock solution (50 mM in water)

-

Sodium Ascorbate stock solution (100 mM in water, freshly prepared)

-

Size-exclusion chromatography column (e.g., PD-10 desalting column) or dialysis equipment

Procedure:

-

In a microcentrifuge tube, combine the azide-modified protein (e.g., 100 µg in 85 µL of PBS) with 1 µL of 10 mM Biotin Alkyne stock solution (final concentration ~100 µM).

-

Add 2 µL of 50 mM THPTA ligand to the mixture.

-

Add 2 µL of 50 mM CuSO₄ to the reaction.

-

To initiate the reaction, add 10 µL of freshly prepared 100 mM Sodium Ascorbate. The final reaction volume is 100 µL.

-

Incubate the reaction at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.

-

Purify the biotinylated protein from excess reagents using a desalting column or dialysis.

-

Verify the labeling efficiency using methods such as a Western blot with a streptavidin-HRP conjugate or by mass spectrometry to detect the mass shift.[14]

Protocol 2: Cell Surface Glycoprotein Labeling via SPAAC

This protocol details the labeling of cell surface glycoproteins that have been metabolically engineered to display azide-containing sugars.

Materials:

-

Cells cultured with an azide-containing sugar analog (e.g., Ac₄ManNAz)

-

Biotin-DIBO Alkyne (or other strained cyclooctyne-biotin conjugate)

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin-agarose beads

Procedure:

-

Wash the azide-labeled cells three times with ice-cold PBS to remove any residual media components.

-

Add a solution of Biotin-DIBO Alkyne in PBS (e.g., 50 µM) to the cells and incubate for 30-60 minutes at 37°C.

-

Wash the cells three times with ice-cold PBS to remove unreacted Biotin-DIBO Alkyne.

-

Lyse the cells using an appropriate lysis buffer.

-

Clarify the cell lysate by centrifugation.

-

The biotinylated proteins in the lysate can now be enriched using streptavidin-agarose beads for downstream analysis such as Western blotting or mass spectrometry.[15]

Visualization of Experimental Workflows

Caption: A generalized experimental workflow.

Caption: Workflow for two-step ABPP.

Conclusion

Bioorthogonal labeling with biotin alkyne is a robust and versatile technology that has significantly advanced our ability to study biomolecules in complex biological systems. The choice between the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry reactions allows researchers to tailor their experimental design based on the specific requirements of their system, particularly concerning cell viability. The high affinity of the biotin-streptavidin interaction provides a powerful handle for the enrichment and subsequent analysis of labeled biomolecules. As new bioorthogonal reactions and cleavable biotin tags continue to be developed, the utility of biotin alkyne labeling in basic research and drug discovery is set to expand even further.[6][24][25][26][27]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. abpbio.com [abpbio.com]

- 9. Biotin alkyne, 773888-45-2 | BroadPharm [broadpharm.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Biotin-Conjugated Cellulose Nanofibers Prepared via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) “Click” Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 25. biorxiv.org [biorxiv.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Acid Cleavable Biotin-Alkyne Improves Sensitivity for Direct Detection of Biotin Labeled Peptides in Biorthogonal Noncanonical Amino Acid Tagging Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the high affinity of biotin-streptavidin interaction

For Researchers, Scientists, and Drug Development Professionals

The interaction between biotin (B1667282) (Vitamin B7) and the bacterial protein streptavidin stands as a paragon of molecular recognition in biology. Characterized by an exceptionally high affinity, with a dissociation constant (Kd) in the femtomolar range (≈10-14 M), this non-covalent bond is one of the strongest known in nature.[1][2] This remarkable stability and specificity have made the biotin-streptavidin system an indispensable tool in a vast array of biotechnological applications, from immunoassays and affinity chromatography to targeted drug delivery and nanotechnology. This guide delves into the core principles governing this ultra-tight interaction, presenting quantitative data, detailed experimental protocols, and visual workflows to provide a comprehensive technical understanding for researchers and developers.

The Molecular Basis of an Ultra-Tight Bond

The extraordinary affinity of the biotin-streptavidin interaction is not the result of a single dominant force but rather a synergistic combination of multiple factors. These include extensive hydrogen bonding, significant van der Waals contacts, hydrophobic interactions, and a crucial structural change in the streptavidin protein upon biotin binding.

Streptavidin is a homotetrameric protein, meaning it is composed of four identical subunits. Each subunit forms a β-barrel structure that creates a deep binding pocket for one molecule of biotin. The key contributors to the high affinity are:

-

Shape Complementarity: The biotin-binding pocket exhibits a high degree of shape complementarity to the biotin molecule, allowing for a precise and snug fit.

-

Extensive Hydrogen Bond Network: A well-organized network of hydrogen bonds forms between biotin and amino acid residues within the binding pocket. Key residues directly involved include Asp128, Asn23, Ser27, Tyr43, Ser45, Asn49, Ser88, and Thr90.[1]

-

Hydrophobic and van der Waals Interactions: The binding pocket is lined with hydrophobic residues, particularly conserved tryptophan residues, which engage in numerous van der Waals and hydrophobic interactions with biotin.[1] These forces are critical for stabilizing the complex.

-

Loop Closure Mechanism: A flexible loop (residues 45-52) on the surface of each streptavidin monomer undergoes a significant conformational change upon biotin binding.[3] This "lid" closes over the bound biotin, burying it within the protein core, shielding it from solvent, and drastically reducing the dissociation rate.[3][4]

The combination of these forces results in an interaction that is both highly specific and extraordinarily stable, remaining intact even in the presence of harsh denaturants, organic solvents, and extreme pH or temperature conditions.[5]

Quantitative Analysis: Kinetics and Thermodynamics

The strength of the biotin-streptavidin interaction is quantified by its kinetic and thermodynamic parameters. The association rate (kon) is extremely fast, approaching the diffusion-limited rate, while the dissociation rate (koff) is exceptionally slow, leading to a remarkably low dissociation constant (Kd).

Kinetic Parameters

The kinetic constants define the rates of complex formation and dissociation. These are often measured using techniques like Surface Plasmon Resonance (SPR) or stopped-flow kinetics.

| Parameter | Symbol | Typical Value Range | Unit | Significance | Reference(s) |

| Association Rate Constant | kon (or ka) | 1 x 105 - 5.5 x 108 | M-1s-1 | Rate of complex formation. Values can vary based on the experimental setup (solution vs. surface-based). | [6][7] |

| Dissociation Rate Constant | koff (or kd) | 3.1 x 10-5 - 8.8 x 10-5 | s-1 | Rate of complex decay; extremely slow, indicating high stability. | [7] |

| Dissociation Constant | Kd | ~10-14 - 10-15 | M | Equilibrium constant (koff/kon); a measure of binding affinity. Lower values indicate higher affinity. | [1][2] |

Thermodynamic Parameters

Thermodynamic parameters, typically measured by Isothermal Titration Calorimetry (ITC), reveal the driving forces behind the binding event. The interaction is strongly exothermic (large negative enthalpy change, ΔH) and is influenced by temperature.

| Parameter | Symbol | Value at 25°C (298 K) | Unit | Significance | Reference(s) |

| Enthalpy Change | ΔH | -23.0 to -23.4 | kcal/mol | Heat released upon binding, indicating favorable bond formation. | [8][9] |

| Entropy Change | ΔS | ~0 | cal/mol·K | The expected entropy gain from hydrophobic effects is counteracted by the entropy loss from loop ordering. | [9] |

| Gibbs Free Energy Change | ΔG | ~ -18.5 | kcal/mol | Overall spontaneity of the interaction (ΔG = ΔH - TΔS). | [10] |

| Heat Capacity Change | ΔCp | ~ -460 | cal/mol·K | Indicates a significant burial of nonpolar surface area upon binding. | [2][10] |

Note: Values can vary depending on buffer conditions, pH, and the specific streptavidin construct used.

Key Experimental Methodologies

Several biophysical techniques are employed to quantify the kinetics and thermodynamics of the biotin-streptavidin interaction. Below are generalized protocols for two common methods.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of Kd, ΔH, ΔS, and the stoichiometry (n) of the interaction in a single experiment.

Generalized Protocol:

-

Preparation:

-

Instrument Setup:

-

Load the streptavidin solution into the sample cell of the calorimeter.

-

Load the biotin solution into the titration syringe.

-

Set the experimental temperature (e.g., 25°C) and stirring speed (e.g., 75 rpm).[1]

-

-

Titration:

-

Perform an initial equilibration period.

-

Inject small aliquots (e.g., 5 µL) of the biotin solution into the sample cell at regular intervals (e.g., 200 seconds).[1]

-

Record the heat change after each injection. A typical experiment consists of 20-40 injections.

-

-

Data Analysis:

-

Integrate the heat-rate peaks for each injection to obtain the heat change per mole of injectant.

-

Plot the heat change against the molar ratio of biotin to streptavidin.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site independent) to extract the thermodynamic parameters (Kd, ΔH, n).

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for real-time monitoring of binding and dissociation events. It is ideal for determining kinetic parameters (kon and koff).

Generalized Protocol:

-

Sensor Chip Preparation:

-

Use a sensor chip with a pre-immobilized streptavidin surface (SA chip).

-

Alternatively, immobilize streptavidin onto a suitable chip (e.g., CM5) via amine coupling.

-

-

System Priming:

-

Prime the system with running buffer (e.g., PBS with 0.05% Tween-20) to establish a stable baseline.

-

-

Ligand Immobilization (if using a biotinylated molecule as the ligand):

-

Inject a solution of the biotinylated molecule (e.g., a biotinylated peptide or antibody) over the streptavidin surface. The high affinity ensures stable capture.

-

Wash with running buffer to remove any unbound ligand.

-

-

Analyte Binding (Association Phase):

-

Inject a series of concentrations of the analyte (the molecule binding to the biotinylated ligand) over the sensor surface at a constant flow rate (e.g., 30 µL/min).[11]

-

Record the increase in response units (RU) over time.

-

-

Dissociation Phase:

-

Switch back to a continuous flow of running buffer.

-

Record the decrease in RU over time as the analyte dissociates.

-

Note: For the direct biotin-streptavidin interaction, dissociation is often too slow to measure accurately. Regeneration is typically not possible without denaturing the streptavidin.[11]

-

-

Data Analysis:

-

The association and dissociation curves (sensorgrams) are fitted to kinetic models (e.g., 1:1 Langmuir binding) using analysis software.

-

This fitting process yields the kon and koff values, from which the Kd can be calculated.

-

Application in Technology: The ELISA Workflow

The power of the biotin-streptavidin interaction is harnessed in countless applications. A classic example is the Enzyme-Linked Immunosorbent Assay (ELISA), where the system provides a versatile and robust method for signal amplification.

In this workflow, a biotinylated detection antibody is used. The streptavidin, which is conjugated to a reporter enzyme (like Horseradish Peroxidase, HRP), can then bind to the biotin. Because each streptavidin molecule has four biotin-binding sites, and multiple biotin molecules can be conjugated to a single antibody, this system allows for the recruitment of many enzyme molecules to the site of the analyte, significantly amplifying the detection signal.[12]

Conclusion

The biotin-streptavidin interaction is a cornerstone of modern biotechnology, driven by a powerful and highly specific molecular recognition event. Its ultra-high affinity, stemming from a combination of shape complementarity, extensive hydrogen bonding, hydrophobic interactions, and a unique loop-closure mechanism, results in a complex of extraordinary stability. A thorough understanding of the quantitative kinetic and thermodynamic parameters, along with the experimental protocols used to measure them, is crucial for researchers and developers seeking to leverage this robust system for their applications. From fundamental research to clinical diagnostics and drug development, the principles outlined in this guide underscore the enduring utility and power of the biotin-streptavidin bond.

References

- 1. aimspress.com [aimspress.com]

- 2. researchgate.net [researchgate.net]

- 3. nancyhemenway.com [nancyhemenway.com]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. Binding kinetics of DNA-protein interaction using surface plasmon resonance [protocols.io]

- 6. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thermodynamic analysis of biotin binding to avidin. A high sensitivity titration calorimetric study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thermodynamics of the binding of biotin and some analogues by avidin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The effects of temperature on streptavidin-biotin binding using affinity isothermal titration calorimetry [aimspress.com]

- 11. Nonregeneration Protocol for Surface Plasmon Resonance: Study of High-Affinity Interaction with High-Density Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol: Sandwich ELISA With Biotin-Streptavidin Detection (Colorimetric) | Bio-Techne [bio-techne.com]

(3aS,4S,6aR)-Biotin-PEG4-Alkyne: A Comprehensive Technical Guide to Synthesis and Purity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and characterization of (3aS,4S,6aR)-Biotin-PEG4-Alkyne, a critical reagent in bioconjugation and drug discovery. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams to facilitate a thorough understanding of the processes involved.

Introduction

This compound is a heterobifunctional linker that incorporates a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a tetraethylene glycol (PEG4) spacer to enhance aqueous solubility and reduce steric hindrance, and a terminal alkyne group for covalent ligation via "click chemistry."[1][2] This reagent is extensively used for the biotinylation of azide-containing molecules, enabling their detection, purification, and tracking in various biological systems. Its applications are prominent in proteomics, targeted drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).[3]

Synthesis of this compound

The synthesis of this compound is typically achieved through the coupling of an activated biotin derivative with an amino-PEG-alkyne linker. A common and efficient method involves the use of Biotin-NHS (N-Hydroxysuccinimide) ester, which reacts with the primary amine of Amino-PEG4-Alkyne to form a stable amide bond.

Experimental Protocol: Synthesis

This protocol describes the synthesis of this compound via the reaction of Biotin-NHS with Amino-PEG4-Alkyne.

Materials:

-

Biotin-N-hydroxysuccinimide ester (Biotin-NHS)

-

Amino-PEG4-Alkyne (also known as Propargyl-PEG4-amine)[1][4]

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Methanol (B129727) (MeOH)

-

Silica (B1680970) gel for flash chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

-

Dissolution of Reactants:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Biotin-NHS (1 equivalent) in anhydrous DMF.

-

In a separate flask, dissolve Amino-PEG4-Alkyne (1.1 equivalents) in anhydrous DMF.

-

-

Reaction:

-

To the stirred solution of Amino-PEG4-Alkyne, add TEA or DIPEA (2-3 equivalents).

-

Slowly add the Biotin-NHS solution to the Amino-PEG4-Alkyne solution at room temperature.

-

-

Reaction Monitoring:

-

Allow the reaction to proceed at room temperature for 4-12 hours.

-

Monitor the progress of the reaction by TLC using a mobile phase of DCM:MeOH (e.g., 9:1 v/v). Visualize the spots using UV light and/or a suitable stain (e.g., ninhydrin (B49086) for the amine starting material). The reaction is complete when the starting amine is consumed.

-

-

Work-up:

-

Once the reaction is complete, remove the DMF under reduced pressure.

-

Redissolve the crude product in a minimal amount of DCM.

-

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Purification

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and residual solvents. The primary methods for purifying Biotin-PEG4-Alkyne are flash chromatography and High-Performance Liquid Chromatography (HPLC).